Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate
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Overview
Description
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an isoxazole ring, and a maleate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mechanism of Action
The mechanism of action of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the isoxazole ring.
Benzo[d]oxazol-2-yl derivatives: Share the isoxazole ring but differ in other substituents.
Uniqueness
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is unique due to the combination of its pyridine, isoxazole, and maleate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields .
Biological Activity
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound consists of a pyridine ring linked to a benzo[d]isoxazole moiety, with a maleate group contributing to its pharmacological properties. The synthesis typically involves the reaction of pyridin-4-amine with benzo[d]isoxazole derivatives and maleic acid or its anhydride, utilizing standard organic synthesis techniques such as refluxing and crystallization.
Biological Activity Overview
The biological activity of this compound has been explored across various studies, highlighting its potential as an anticancer agent, neuroprotective compound, and modulator of neurotransmitter systems.
Anticancer Properties
- Mechanism of Action : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyridine derivatives can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced cell proliferation and increased apoptosis in breast cancer cells .
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Case Studies :
- In vitro assays demonstrated significant cytotoxicity against MCF7 (breast cancer) and HCC1937 cell lines, with IC50 values indicating effective growth inhibition at low concentrations .
- Additional studies have suggested that these compounds can induce cell cycle arrest and promote apoptosis through upregulation of pro-apoptotic markers such as p53 and p21 .
Neuroprotective Effects
Pyridin-4-amine derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) activity has been documented, which is crucial for maintaining acetylcholine levels in the brain .
- Inhibitory Activity : Compounds derived from similar structures have shown promising AChE inhibitory activity with IC50 values in the low micromolar range, indicating potential therapeutic applications for cognitive disorders .
Pharmacological Profile
The pharmacological profile of this compound includes interactions with several neurotransmitter receptors:
- Serotonin Receptors : The compound has demonstrated antagonist activity at serotonin receptors (5HT1B, 5HT2A), which may contribute to its effects on mood regulation and anxiety .
- Dopamine Receptors : It also exhibits binding affinity for D2 dopamine receptors, suggesting potential applications in treating psychiatric disorders .
Summary of Findings
Properties
Molecular Formula |
C16H13N3O5 |
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Molecular Weight |
327.29 g/mol |
IUPAC Name |
(Z)-2-(1,2-benzoxazol-3-yl)but-2-enedioic acid;pyridin-4-amine |
InChI |
InChI=1S/C11H7NO5.C5H6N2/c13-9(14)5-7(11(15)16)10-6-3-1-2-4-8(6)17-12-10;6-5-1-3-7-4-2-5/h1-5H,(H,13,14)(H,15,16);1-4H,(H2,6,7)/b7-5-; |
InChI Key |
FLBHHYYDAZKSPJ-YJOCEBFMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NO2)/C(=C/C(=O)O)/C(=O)O.C1=CN=CC=C1N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=CC(=O)O)C(=O)O.C1=CN=CC=C1N |
Origin of Product |
United States |
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